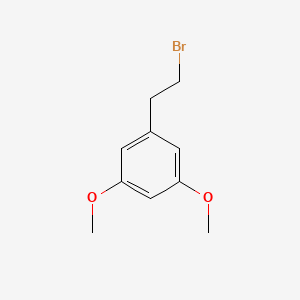

1-(2-Bromoethyl)-3,5-dimethoxybenzene

描述

Historical Context and Evolution of Research on Dimethoxybenzene Derivatives

Research into dimethoxybenzene derivatives has a long-standing history in organic chemistry, driven by their presence in numerous natural products and their utility as synthetic intermediates. The various isomers of dimethoxybenzene (1,2-, 1,3-, and 1,4-dimethoxybenzene) have been extensively studied and utilized in a wide array of chemical reactions. Historically, research focused on the synthesis and reactivity of these basic structures, including their use in electrophilic aromatic substitution and as precursors for more complex molecules.

Over time, the focus of research has evolved towards the synthesis and application of more elaborately functionalized dimethoxybenzene derivatives. This shift has been propelled by the need for tailored molecular scaffolds in drug discovery and materials science. The introduction of reactive side chains, such as the bromoethyl group in 1-(2-Bromoethyl)-3,5-dimethoxybenzene, represents a strategic approach to enhance the synthetic utility of the dimethoxybenzene core. This allows for the subsequent introduction of diverse functionalities through nucleophilic substitution reactions at the bromine-bearing carbon.

Contemporary Significance in Organic Synthesis and Chemical Sciences

In modern organic synthesis, this compound serves as a key intermediate for the construction of a variety of molecular architectures. The presence of the bromoethyl group provides a reactive handle for the introduction of different substituents via nucleophilic substitution reactions. This reactivity is central to its application in the synthesis of novel compounds with potential biological activity. cymitquimica.com

While specific, high-profile applications of this compound are not extensively documented in mainstream chemical literature, its structural motifs are found in precursors to various complex molecules. For instance, related structures like 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene (B7895902) are utilized in reactions such as the Parham cyclization to form carbocyclic and heterocyclic ring systems. researchgate.net This suggests that this compound could similarly be employed in intramolecular cyclization reactions to generate novel polycyclic structures.

The dimethoxybenzene core itself is a common feature in many biologically active compounds, and the ability to modify the side chain of this compound makes it a valuable tool for creating libraries of compounds for pharmacological screening. The methoxy (B1213986) groups on the aromatic ring can also influence the electronic properties and reactivity of the molecule, and can be precursors for hydroxyl groups, which are important for biological interactions.

Research Gaps and Future Perspectives for the Compound

Despite its potential, the full scope of applications for this compound remains largely unexplored, presenting several opportunities for future research. A significant research gap exists in the systematic investigation of its reactivity profile with a wide range of nucleophiles and in various reaction conditions. A deeper understanding of its synthetic versatility could unlock new pathways to valuable chemical entities.

Future research could focus on the following areas:

Exploration of Novel Synthetic Methodologies: Developing new synthetic methods that utilize this compound as a key starting material could lead to the efficient construction of complex molecular frameworks. This could include its use in transition-metal-catalyzed cross-coupling reactions or multicomponent reactions.

Medicinal Chemistry Applications: A systematic exploration of derivatives synthesized from this compound for their biological activities is a promising avenue. The dimethoxyphenyl moiety is present in a number of natural and synthetic compounds with interesting pharmacological properties, and this scaffold could be further exploited.

Materials Science: The incorporation of the this compound unit into larger polymeric or supramolecular structures could lead to new materials with interesting optical or electronic properties. The bromoethyl group can serve as a point of attachment for polymerization or for linking to other molecular components.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 37567-80-9 |

| Molecular Formula | C₁₀H₁₃BrO₂ |

| Molecular Weight | 245.11 g/mol |

| Appearance | Not specified |

| Solubility | Soluble in organic solvents |

Structure

3D Structure

属性

IUPAC Name |

1-(2-bromoethyl)-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEVVYMBABKZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502585 | |

| Record name | 1-(2-Bromoethyl)-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37567-80-9 | |

| Record name | 1-(2-Bromoethyl)-3,5-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37567-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethyl)-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigation of Chemical Reactivity and Transformation Pathways of 1 2 Bromoethyl 3,5 Dimethoxybenzene

Nucleophilic Substitution Reactions at the Bromoethyl Center

The bromoethyl group is a key functional handle for molecular elaboration, readily participating in nucleophilic substitution reactions. The primary carbon atom attached to the bromine is susceptible to attack by a wide array of nucleophiles, proceeding primarily through an SN2 mechanism. These transformations can be categorized into intramolecular and intermolecular pathways.

Intramolecular Cyclization Pathways (e.g., Parham Cyclization Chemistry in related systems)

Intramolecular cyclization presents a powerful strategy for the synthesis of cyclic structures. In systems related to 1-(2-bromoethyl)-3,5-dimethoxybenzene, Parham-type cyclizations are particularly relevant. researchgate.net This reaction involves the generation of an aryllithium species via halogen-lithium exchange, which then acts as an intramolecular nucleophile. researchgate.net

For a related compound, 2-bromo-4,5-dimethoxy-(2-bromoethyl)benzene, studies have shown that treatment with n-butyllithium induces a halogen-metal exchange at the aryl bromide position. acgpubs.orgresearchgate.net The resulting aryllithium intermediate can then undergo an intramolecular nucleophilic attack on the electrophilic carbon of the bromoethyl side chain, displacing the bromide and forming a new carbon-carbon bond to yield a benzocyclobutene derivative. acgpubs.orgresearchgate.net The stability and reaction pathway of this aryllithium intermediate are highly sensitive to solvent effects. For instance, the aryllithium of 2-bromo-4,5-dimethoxy-(2-bromoethyl)benzene is stable for over an hour at -95 to -100 °C in diethyl ether/hexane (B92381), allowing it to be trapped by external electrophiles. acgpubs.org However, in a tetrahydrofuran (B95107) (THF)/hexane mixture, the intermediate undergoes instantaneous intramolecular cyclization. acgpubs.orgresearchgate.net This demonstrates that substituent effects and the nature of the solvent play critical roles in determining the outcome of such reactions. acgpubs.org

| Reactant | Reagent | Solvent | Product | Description |

| 2-bromo-4,5-dimethoxy-(2-bromoethyl)benzene | n-butyllithium | THF/hexane | 4,5-dimethoxybenzocyclobutene | Instantaneous intramolecular cyclization occurs after halogen-metal exchange. acgpubs.org |

| 2-bromo-4,5-dimethoxy-(2-bromoethyl)benzene | n-butyllithium | Diethyl ether/hexane | Stable aryllithium intermediate | The intermediate is stable at low temperatures, allowing for quenching with electrophiles. acgpubs.org |

Intermolecular Substitution Reactions for Derivatization (e.g., SN2 reaction in rotaxane synthesis with 1-(bromomethyl)-3,5-dimethoxybenzene)

The bromoethyl group readily undergoes intermolecular SN2 reactions with various nucleophiles, enabling the introduction of diverse functional groups. This pathway is fundamental for the derivatization of the molecule. While specific examples for this compound are not extensively documented in the provided context, the reactivity is analogous to similar bromoalkyl arenes. For example, nucleophilic substitution on protected β-bromoethyl cyclohexadiene-cis-diol has been demonstrated with a range of carbon, nitrogen, oxygen, and sulfur-based nucleophiles. rsc.org

In a related context, the analogous compound 1-(bromomethyl)-3,5-dimethoxybenzene serves as a precursor in the synthesis of complex molecular architectures like rotaxanes. In these syntheses, the bromomethyl group acts as an electrophilic "stopper" that reacts with a nucleophilic species to cap the end of the rotaxane's "thread," preventing the dethreading of the macrocyclic ring. nih.gov This highlights the utility of the SN2 reactivity of the benzylic bromide for constructing intricate molecular assemblies. The reactivity of the bromoethyl group in this compound can be similarly exploited for attaching the molecule to other substrates or introducing new functionalities.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions offer powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the dimethoxybenzene ring itself lacks a halide or triflate for direct participation in standard cross-coupling reactions, the bromoethyl side chain provides a handle for specific types of coupling methodologies.

Mizoroki-Heck Cross-Coupling Reactions with Bromoalkyl Arene Substrates

The Mizoroki-Heck reaction typically couples aryl halides with alkenes. chemrxiv.org However, a variation of this reaction can utilize bromoalkyl arenes, such as this compound. nih.govrsc.org In this approach, the bromoethyl group serves as a precursor to an in situ generated alkene. nih.gov Through a base-induced dehydrohalogenation (elimination of HBr), the 3,5-dimethoxystyrene is formed in the reaction mixture. This newly formed alkene can then immediately participate in a Mizoroki-Heck reaction with a suitable aryl halide partner, catalyzed by a palladium complex. nih.govrsc.org This one-pot, domino reaction sequence avoids the need to synthesize and isolate the potentially unstable styrene (B11656) derivative. nih.gov

| Step | Reaction Type | Description |

| 1 | Dehydrohalogenation | This compound is treated with a base to eliminate HBr, forming 3,5-dimethoxystyrene in situ. |

| 2 | Mizoroki-Heck Coupling | The in situ generated 3,5-dimethoxystyrene couples with an aryl halide in the presence of a palladium catalyst to form a substituted stilbene (B7821643) derivative. nih.gov |

Suzuki-Miyaura, Sonogashira, and Other sp²-sp²/sp²-sp³ Coupling Methodologies

Standard cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions are cornerstones of modern synthesis for forming C(sp²)-C(sp²) or C(sp²)-C(sp) bonds. nih.govyoutube.comorganic-chemistry.orglibretexts.orgorganic-chemistry.org The substrate this compound, in its native form, is not an ideal candidate for these reactions on its aromatic ring as it lacks the necessary aryl halide or triflate group.

However, the alkyl bromide C(sp³)-Br bond can potentially participate in sp²-sp³ cross-coupling reactions.

Suzuki-Miyaura Coupling: While challenging, the Suzuki-Miyaura coupling of sp³-hybridized alkyl halides with organoboron reagents is an active area of research. nih.govresearchgate.net Specialized palladium or nickel catalyst systems are often required to facilitate the reaction and overcome challenges like slow oxidative addition and competing β-hydride elimination.

Sonogashira Coupling: The Sonogashira reaction traditionally couples terminal alkynes with aryl or vinyl halides. libretexts.orgorganic-chemistry.orgwikipedia.org However, nickel-catalyzed variants have been developed that can couple non-activated alkyl halides with terminal alkynes, providing a potential route for the alkynylation of the bromoethyl side chain. wikipedia.org

Alternatively, the molecule could first be functionalized via electrophilic aromatic substitution (see section 3.3) to introduce a halogen on the aromatic ring. This new functionality would then allow the molecule to participate in a wide range of standard sp²-sp² or sp²-sp cross-coupling reactions to append various aryl, vinyl, or alkynyl groups to the dimethoxybenzene core.

Electrophilic Aromatic Substitution on the Dimethoxybenzene Ring

The dimethoxybenzene ring is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating resonance effects of the two methoxy (B1213986) groups. libretexts.orgmasterorganicchemistry.com These groups are powerful ortho, para-directors. libretexts.org

In this compound, the two methoxy groups at positions 3 and 5 synergistically direct incoming electrophiles to the positions ortho and para to them.

The positions ortho to the C3-methoxy group are C2 and C4.

The positions ortho to the C5-methoxy group are C4 and C6.

The position para to both methoxy groups is not available.

The bromoethyl group at C1 is a weakly activating alkyl group, which also directs ortho and para. However, its directing effect is significantly weaker than that of the methoxy groups. Therefore, the regiochemical outcome of electrophilic aromatic substitution is overwhelmingly controlled by the two methoxy substituents. The most activated positions are C2, C4, and C6, which are electronically equivalent due to symmetry. Steric hindrance from the adjacent bromoethyl group at C1 might slightly disfavor substitution at the C2 and C6 positions compared to the C4 position.

Common electrophilic aromatic substitution reactions would be expected to proceed as follows:

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst would yield the 2-halo, 4-halo, or 6-halo derivative.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group, primarily at the C4 position.

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl/acyl halide and a Lewis acid catalyst would install an alkyl or acyl group onto the ring, again favoring the C2/C4/C6 positions. wikipedia.org

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(2-bromoethyl)-3,5-dimethoxybenzene |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Bromoethyl)-4-nitro-3,5-dimethoxybenzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetyl-2,6-dimethoxyphenyl)ethan-1-one |

Regioselectivity and Directing Effects of Methoxy Groups

In electrophilic aromatic substitution (SEAr) reactions, the reactivity and orientation of incoming electrophiles are governed by the substituents already present on the benzene (B151609) ring. The methoxy group (-OCH₃) is a potent electron-donating group (EDG) due to the resonance effect of the oxygen atom's lone pairs, which delocalize into the aromatic system. This increases the electron density of the ring, making it more nucleophilic and thus activating it towards electrophilic attack compared to unsubstituted benzene. saskoer.ca

This electron donation is not uniform around the ring; the electron density is preferentially increased at the positions ortho and para to the methoxy group. saskoer.ca Consequently, methoxy groups are classified as ortho, para-directing substituents.

In the case of this compound, the two methoxy groups at the C3 and C5 positions work in concert to direct incoming electrophiles. Their directing effects are reinforcing. The positions ortho to the C3 methoxy group are C2 and C4, while the position para is C6 (as C1 is already substituted). Similarly, the positions ortho to the C5 methoxy group are C4 and C6, and the para position is C2. Therefore, the C2, C4, and C6 positions are all strongly activated towards electrophilic substitution.

| Position on Ring | Relationship to C3-Methoxy | Relationship to C5-Methoxy | Overall Activation |

| C2 | Ortho | Para | Strongly Activated |

| C4 | Ortho | Ortho | Strongly Activated |

| C6 | Para | Ortho | Strongly Activated |

This table illustrates the cumulative directing effects of the two methoxy groups on the aromatic ring of this compound.

Halogenation and Nitration Studies

The activated nature of the 3,5-dimethoxyphenyl system facilitates electrophilic substitution reactions such as halogenation and nitration.

Halogenation: The bromination of related dimethoxybenzene compounds demonstrates the expected regioselectivity. For instance, the bromination of 1,3-dimethoxybenzene (B93181) with reagents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst typically yields substitution at the highly activated C4 position, which is ortho to one methoxy group and para to the other. nbinno.com For this compound, halogenation would be expected to occur preferentially at the C2, C4, or C6 positions, with the C4 position being sterically the most accessible.

Nitration: Nitration introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid which generates the nitronium ion (NO₂⁺) electrophile. libretexts.org Studies on the closely related 1-bromo-3,5-dimethoxybenzene (B32327) show that nitration can lead to the formation of 1-bromo-3,5-dimethoxy-2-nitrobenzene. sigmaaldrich.comchemicalbook.com This indicates that substitution occurs at one of the activated positions. However, the nitration of highly activated systems like 1,3,5-trimethoxybenzene (B48636) can be complex, sometimes leading to oxidation by-products (like 2,6-dimethoxybenzoquinone) or coupling products, in addition to the expected mono-nitro derivative. researchgate.net Therefore, controlling the reaction conditions is crucial to achieve selective nitration of this compound.

| Reaction | Reagents | Expected Product(s) | Reference |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Bromoethyl)-2-nitro-3,5-dimethoxybenzene | sigmaaldrich.comchemicalbook.com |

| Bromination | Br₂, FeBr₃ | 1-(2-Bromoethyl)-4-bromo-3,5-dimethoxybenzene | nbinno.com |

This table summarizes expected outcomes for the halogenation and nitration of this compound based on studies of analogous compounds.

Oxidation Reactions of Methoxy-Substituted Aromatic Systems

Methoxy-substituted aromatic systems can undergo oxidation at either the aromatic ring or at alkyl side chains, depending on the oxidant and reaction conditions. The electron-rich nature of the dimethoxybenzene ring makes it susceptible to oxidation. For example, studies on 1,3,5-trimethoxybenzene (TMB) have shown that it can undergo one-electron oxidation to form a stable radical cation (TMB•+). nih.gov This radical cation can be generated photochemically and can itself act as an oxidant. nih.gov

Conversely, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) typically oxidize the alkyl side chain of an aromatic ring down to a carboxylic acid, provided there is a benzylic hydrogen. rutgers.edu The bromoethyl group of this compound lacks a benzylic hydrogen in the traditional sense for this specific reaction, but the ethyl chain is still susceptible to oxidation under harsh conditions, which could potentially lead to cleavage of the side chain or formation of 3,5-dimethoxybenzoic acid.

| Oxidizing Agent | Target Site | Potential Product |

| Photochemical (e.g., with TCQ) | Aromatic Ring | This compound radical cation |

| Strong Oxidant (e.g., KMnO₄) | Bromoethyl Side Chain | 3,5-Dimethoxybenzoic acid |

This table outlines potential oxidation pathways for this compound.

Photochemical Transformations and Reaction Mechanisms (insights from 3',5'-dimethoxybenzoin esters)

While direct photochemical studies on this compound are not widely reported, significant insights can be drawn from the extensively studied photochemistry of 3',5'-dimethoxybenzoin esters. These molecules contain the same 3,5-dimethoxyphenyl moiety and serve as important models for understanding its photochemical behavior. mdpi.com

Research shows that 3',5'-dimethoxybenzoin (DMB) derivatives undergo efficient photo-cleavage. nih.gov The reaction mechanism is complex and can proceed through different pathways. One proposed mechanism involves the heterolysis of the singlet excited state to form a carboxylate and an α-ketocation. nih.gov This α-ketocation is a key intermediate that can undergo further reactions, such as electrocyclization, leading to the formation of a benzofuran (B130515) product. nih.gov

Another significant pathway is the photo-induced α-cleavage, also known as a Norrish Type I reaction. nih.gov Upon photoexcitation, the DMB molecule can undergo a rapid intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet state (T nπ*). nih.govmdpi.com This triplet state then undergoes cleavage of the α-carbon bond, generating two radical species. The presence of the two methoxy groups helps to stabilize the resulting alcohol radical, which provides a stronger driving force for the cleavage and results in a higher quantum yield compared to unsubstituted benzoin. nih.gov

| Photochemical Pathway | Key Intermediate(s) | Final Product Type | Reference |

| Heterolysis | Singlet excited state, α-ketocation | Benzofuran | nih.gov |

| α-Cleavage (Norrish Type I) | Triplet nπ* state, Phenyl radicals | Cleavage products | nih.govmdpi.com |

This table summarizes the key photochemical reaction mechanisms observed in 3',5'-dimethoxybenzoin systems, providing insight into the potential photoreactivity of the dimethoxybenzene moiety.

Reductive Transformations of the Bromoethyl Group

The bromoethyl group is the most reactive site for reductive transformations in this compound. The bromine atom is a good leaving group, making the adjacent carbon electrophilic and susceptible to attack by nucleophiles or reducing agents. bloomtechz.com

Common transformations involving the bromoethyl group include:

Nucleophilic Substitution: This is a primary reaction pathway for the bromoethyl group. As a primary alkyl halide, it readily undergoes Sₙ2 reactions with a variety of nucleophiles. For example, reaction with cyanide (e.g., KCN) would yield 3-(3,5-dimethoxyphenyl)propionitrile. bloomtechz.com

Elimination Reactions: In the presence of a strong, non-nucleophilic base, the bromoethyl group can undergo an E2 elimination reaction to form 3,5-dimethoxystyrene.

Grignard Reagent Formation: The compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, [2-(3,5-dimethoxyphenyl)ethyl]magnesium bromide. This creates a powerful carbon-based nucleophile that can be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, or CO₂. bloomtechz.com

Reductive Dehalogenation: The bromine can be removed and replaced with a hydrogen atom using various reducing agents, such as catalytic hydrogenation (H₂/Pd) under certain conditions or radical-based reducing agents, to yield 1-ethyl-3,5-dimethoxybenzene.

Role in Catalyst Design and Applications

While this compound itself is not a catalyst, its precursor and related structures, such as 1-bromo-3,5-dimethoxybenzene, are valuable intermediates in the synthesis of more complex molecules with specific applications, including those related to catalysis and materials science. cymitquimica.comnbinno.com

The utility of these compounds often stems from their ability to participate in cross-coupling reactions (e.g., Heck, Suzuki, Sonogashira), where the carbon-bromine bond is used to form new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in building the complex organic ligands that are essential components of many modern catalysts. For example, 1-bromo-3,5-dimethoxybenzene can be used to synthesize bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(IV)dichloride, a complex investigated for its anti-cancer properties. sigmaaldrich.comchemicalbook.com The dimethoxyphenyl fragments in such molecules can tune the electronic and steric properties of the final complex, influencing its stability, solubility, and reactivity.

Applications As a Key Synthetic Intermediate in Complex Organic Molecule Construction

Role in Natural Product Synthesis

The 3,5-dimethoxybenzene core is a structural motif found in a variety of natural products. While direct applications of 1-(2-bromoethyl)-3,5-dimethoxybenzene in the total synthesis of specific natural products are not extensively detailed in the surveyed literature, the utility of closely related dimethoxybenzene precursors is well-established, highlighting the importance of this chemical scaffold.

Precursor to Biologically Relevant Isocoumarins and Dihydroisocoumarins (from 1-(bromomethyl)-3,5-dimethoxybenzene)

Isocoumarins and their dihydro derivatives are a class of natural products known for a wide range of biological activities. The synthesis of these heterocyclic systems often relies on precursors containing the dimethoxybenzene framework. For instance, the structural analog, 1-(bromomethyl)-3,5-dimethoxybenzene, and other related compounds like (3-bromo-4,5-dimethoxyphenyl)methanol, serve as key starting materials in synthetic routes toward complex natural bromophenols and related structures. researchgate.net These syntheses demonstrate the strategic importance of the substituted benzene (B151609) ring in forming the core of more complex, biologically active molecules.

Contribution to Polyketide and Shikimate Pathway Metabolite Synthesis

The shikimate and polyketide pathways are two of nature's primary biosynthetic routes for producing a vast array of secondary metabolites, including aromatic compounds. nih.govnih.govnih.govresearchgate.net The shikimate pathway is responsible for the biosynthesis of aromatic amino acids, which are precursors to numerous other compounds. nih.govpurdue.edufrontiersin.org Polyketides are another large family of natural products with diverse structures and functions. nih.govnih.gov

While this compound is a synthetic building block, its core structure—a substituted aromatic ring—is reminiscent of the motifs generated by these natural pathways. Synthetic chemists often utilize such building blocks to construct synthetic analogs of natural products or to create novel molecules inspired by natural scaffolds. Although a direct role for this compound as a precursor in the laboratory synthesis of known polyketide or shikimate-derived metabolites is not prominently documented, its utility lies in its potential to build molecules that mimic or elaborate upon these natural product skeletons.

Utility in Medicinal Chemistry Research and Drug Lead Discovery

The 3,5-dimethoxyphenyl group is a recognized pharmacophore in medicinal chemistry, and this compound serves as a key intermediate for its incorporation into potential therapeutic agents. cymitquimica.comnih.gov

Building Block for Pharmaceutical Scaffolds (e.g., for inhibitors, anti-cancer agents, D3 receptor antagonists)

The compound is a valuable precursor for a range of pharmaceutical scaffolds, particularly in the development of anti-cancer agents and receptor antagonists. medchemexpress.comsigmaaldrich.com

Anti-cancer Agents: The 3,5-dimethoxyphenyl moiety is present in several potent anti-cancer compounds. nih.gov A notable example is RX-5902 (1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl]piperazine), an investigational anti-cancer agent that contains the 1-(3,5-dimethoxyphenyl)piperazine (B1349353) core. nih.gov RX-5902 demonstrates strong growth inhibition in a variety of human cancer cell lines, with its anti-cancer activity linked to its interaction with p68 RNA helicase. nih.gov Another synthetic chalcone (B49325) derivative, (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP23), has been shown to exert antitumor activity by inducing the generation of reactive oxygen species (ROS) and apoptosis in cancer cells. nih.gov

| Compound Name | Target/Mechanism | Reported IC50 Values |

| RX-5902 | p68 RNA helicase inhibitor; interferes with β-catenin pathway. nih.gov | 10–20 nM in various human cancer cell lines. nih.gov |

| DPP23 | Induces ROS-mediated apoptosis. nih.gov | Not specified in provided text. |

Dopamine (B1211576) D3 Receptor Antagonists: The arylpiperazine structure is a common scaffold in the design of selective dopamine D3 receptor antagonists, which are investigated for treating neurological and psychiatric disorders. nih.gov this compound is a potential starting material for synthesizing such scaffolds through the reaction of its bromoethyl group with piperazine (B1678402), followed by further functionalization.

Integration into PROTAC Linkers and Degrader Design

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. explorationpub.comresearchgate.net A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting the two. researchgate.net The linker is a critical component that influences the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase). nih.gov

The design of the linker involves optimizing its length, rigidity, and chemical composition to ensure a suitable spatial orientation between the two proteins. nih.gov Linkers often combine flexible elements, like alkyl chains, with more rigid units, such as aromatic rings or piperazine groups. nih.govresearchgate.net While there are no specific examples in the retrieved literature of this compound being used in a reported PROTAC, its structure is well-suited for such applications. The ethyl group offers flexibility, and the 3,5-dimethoxybenzene ring can serve as a rigid component. nih.gov Incorporating aromatic rings into linkers can be advantageous, potentially allowing for beneficial π-π stacking interactions that stabilize the ternary complex. nih.gov

Development of Functional Materials and Advanced Polymer Systems

The application of this compound in the field of functional materials and advanced polymers is not a widely documented area. In principle, its bifunctional nature—a polymerizable or graftable bromoethyl group and an electronically distinct dimethoxybenzene ring—suggests potential utility. cymitquimica.com However, based on the available literature, its primary application remains concentrated in the fields of medicinal chemistry and organic synthesis. cymitquimica.comchemscene.com

Based on a thorough review of the available search results, it is not possible to generate the article on "this compound" with the specific focus and structure requested in the outline.

The provided outline requires detailed, scientifically accurate information on the following topics:

Analytical and Spectroscopic Techniques for Comprehensive Characterization in Academic Research

High-Resolution Spectroscopic Analysis for Structural Proof

High-resolution spectroscopy is fundamental to the structural elucidation of organic compounds. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a complete picture of the molecular architecture of 1-(2-Bromoethyl)-3,5-dimethoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments including HSQC, COSY, NOESY)

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The expected signals for this compound would include distinct resonances for the aromatic protons, the two methoxy (B1213986) groups, and the two methylene (B1212753) groups of the bromoethyl chain. The splitting patterns (multiplicity) of the methylene signals, resulting from spin-spin coupling, would confirm their adjacency.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound is expected to show signals corresponding to the aromatic carbons (including the methoxy-substituted, ethyl-substituted, and unsubstituted carbons), the methoxy carbons, and the two aliphatic carbons of the bromoethyl group.

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak would be observed between the two methylene groups (-CH₂-CH₂Br), confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It is instrumental in definitively assigning the chemical shifts of each carbon atom by linking them to their known proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It can help to confirm the spatial arrangement of the substituents on the benzene (B151609) ring, for instance, by showing correlations between the methoxy protons and adjacent aromatic protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (Ar-H) | 6.3 - 6.5 | 98 - 107 |

| Methoxy (O-CH₃) | ~3.8 | ~55 |

| Methylene (Ar-CH₂) | ~3.1 | ~39 |

| Methylene (CH₂-Br) | ~3.6 | ~32 |

| Aromatic C (Ar-C-CH₂) | - | ~142 |

Note: The data in this table represents typical chemical shift ranges for similar structural motifs and should be considered predictive. Actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 3000 - 2850 |

| C=C Stretch (Aromatic) | Aromatic Ring | 1600 - 1450 |

| C-O Stretch (Ether) | Ar-O-CH₃ | 1300 - 1000 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (C₁₀H₁₃BrO₂), HRMS would confirm the molecular formula. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, resulting in two peaks (M and M+2) of similar intensity.

Ultraviolet-Visible (UV-Vis) Spectroscopy (for relevant derivatives)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While the parent compound this compound has a characteristic UV absorption profile due to its substituted benzene ring, this technique is particularly useful for studying derivatives where the chromophore is extended or modified. Analysis of the absorption maxima (λ_max) can reveal changes in the electronic structure resulting from further chemical transformations.

Crystallographic Studies for Solid-State Structure Determination

When this compound can be obtained as a suitable single crystal, X-ray diffraction provides the most definitive structural information in the solid state.

Single Crystal X-ray Diffraction Analysis

This technique allows for the precise determination of the three-dimensional arrangement of atoms within a crystal lattice. The analysis yields accurate bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecule's connectivity and conformation in the solid state. For a related compound, 1-(bromomethyl)-3,5-dimethoxybenzene, single-crystal X-ray diffraction revealed a monoclinic crystal system. researchgate.netscielo.br A similar detailed analysis for this compound would provide invaluable data on its solid-state packing and intermolecular interactions.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. nih.gov

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively for the qualitative monitoring of organic reactions. nih.govadvion.com In the synthesis of this compound, which could be formed from the corresponding 2-(3,5-dimethoxyphenyl)ethanol (B1296192), TLC is used to track the conversion of the starting material into the product. advion.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) and developed in an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). researchgate.net The starting alcohol would have a lower retention factor (Rf) due to its polarity, while the less polar product, this compound, would travel further up the plate, resulting in a higher Rf value. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. Visualization is typically achieved under UV light. nih.gov

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a premier technique for determining the purity of volatile and semi-volatile organic compounds like this compound. phenomenex.com The compound is vaporized and separated from non-volatile impurities as it passes through a capillary column. scioninstruments.com The FID then combusts the eluted compound in a hydrogen-air flame, producing ions that generate a current proportional to the number of carbon atoms in the molecule. scioninstruments.comresearchgate.net

This technique provides high sensitivity and a wide linear dynamic range, making it ideal for quantifying trace impurities. phenomenex.comscioninstruments.com The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Table 2: Illustrative GC-FID Parameters for Purity Analysis.

| Parameter | Value | Purpose |

| Column | DB-5 or equivalent (30 m x 0.25 mm x 0.25 µm) | Separation based on boiling point and polarity. |

| Injection Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min | Separates compounds with different boiling points. |

| Detector Temperature | 300 °C | Prevents condensation and ensures stable operation. chromatographyonline.com |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. |

| Hydrogen Flow | 30-40 mL/min | Fuel for the flame ionization detector. chromatographyonline.com |

| Air Flow | 300-400 mL/min | Oxidant for the flame ionization detector. chromatographyonline.com |

Liquid Chromatography-Mass Spectrometry (LC/MS)

The mass spectrometer, often equipped with an electrospray ionization (ESI) source, detects the compound as it elutes from the column. ESI would generate a protonated molecular ion [M+H]+. Due to the natural isotopic abundance of bromine (79Br and 81Br are approximately 50.7% and 49.3%, respectively), the mass spectrum will show a characteristic pair of peaks for any bromine-containing ion, separated by 2 mass units and with nearly equal intensity. This provides unambiguous confirmation of the presence of bromine in the molecule.

Table 3: Expected LC/MS Data for this compound.

| Parameter | Expected Value |

| Molecular Formula | C10H13BrO2 cymitquimica.com |

| Molecular Weight | 245.11 g/mol cymitquimica.comchemscene.com |

| Expected [M+H]+ for 79Br | m/z 245.01 |

| Expected [M+H]+ for 81Br | m/z 247.01 |

| Isotopic Ratio | ~1:1 |

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is used to confirm the empirical formula and, in conjunction with molecular weight data from mass spectrometry, the molecular formula. The theoretical elemental composition of this compound (C10H13BrO2) serves as the benchmark against which experimental results are compared. High-resolution mass spectrometry (HRMS) can also be used to determine the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Table 4: Theoretical Elemental Composition of this compound.

| Element | Symbol | Atomic Mass | Moles | Mass (g) | Mass Percent (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 49.01% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.35% |

| Bromine | Br | 79.904 | 1 | 79.904 | 32.60% |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.05% |

| Total | 245.116 | 100.00% |

Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy for related materials)

While not typically applied to small molecules like this compound itself, surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) are crucial for characterizing materials synthesized from this compound, such as polymers, thin films, or functionalized surfaces. XPS provides information about the elemental composition and the chemical (oxidation) state of elements within the top few nanometers of a material's surface.

For related organobromine materials, such as dibenzobromolium derivatives, XPS analysis would be used to confirm the presence and chemical environment of bromine, carbon, and any other relevant elements. researchgate.netnih.gov The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of emitted core-level electrons. Each element has a unique set of binding energies. For a material incorporating the 3,5-dimethoxyphenyl ethyl moiety, XPS would show characteristic peaks for C 1s, O 1s, and Br 3d. The precise binding energy and shape of these peaks can reveal information about the bonding environment, for example, distinguishing between C-C, C-O, and C-Br bonds.

Table 5: Typical Binding Energy Ranges for Elements in Related Organic Materials.

| Element | Core Level | Typical Binding Energy (eV) | Information Provided |

| Carbon | C 1s | 284 - 288 | Distinguishes between C-C/C-H (~284.8 eV), C-O (~286.5 eV), and C-Br (~285.5 eV) bonds. |

| Oxygen | O 1s | 531 - 534 | Identifies oxygen in ether (C-O-C) linkages (~533 eV). |

| Bromine | Br 3d | ~70 - 71 | Confirms the presence of covalently bonded bromine. |

Computational Chemistry and Theoretical Investigations of 1 2 Bromoethyl 3,5 Dimethoxybenzene Reactivity

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic behavior, stability, and geometric parameters of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed insights into electron distribution and energy levels.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the electronic structure and optimized geometry of molecules. For phenethylamine (B48288) derivatives, DFT calculations are crucial for identifying the most stable conformers, which are governed by subtle intramolecular forces like dispersion interactions and hydrogen bonding. daneshyari.com

A DFT analysis of 1-(2-Bromoethyl)-3,5-dimethoxybenzene would begin with a geometry optimization to find the lowest energy arrangement of its atoms. This process would reveal key structural parameters. The presence of the flexible bromoethyl side chain allows for multiple rotational isomers (conformers), and DFT calculations can determine their relative energies and populations at a given temperature.

Furthermore, DFT is used to calculate global reactivity descriptors derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors, including chemical hardness, softness, electronegativity, and the HOMO-LUMO energy gap, provide a quantitative measure of the molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap typically indicates higher reactivity. For the phenethylamine class, these calculations help elucidate how substitutions on the phenyl ring and the ethylamine (B1201723) side chain influence the molecule's electronic properties and susceptibility to chemical reactions. daneshyari.com

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy unoccupied orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Correlates with chemical reactivity and stability; a larger gap suggests higher stability. |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. This analysis is essential for predicting a molecule's response to light, including its UV-Visible absorption spectrum.

A TD-DFT calculation on this compound would predict the vertical excitation energies, which correspond to the wavelengths of light the molecule absorbs. The results would also provide information on the nature of these electronic transitions (e.g., π → π* or n → π* transitions), the oscillator strengths (which relate to the intensity of absorption peaks), and the specific molecular orbitals involved in the excitation. This information is critical for understanding the photophysical properties of the compound and is a standard method for characterizing new synthetic molecules.

The accuracy of any quantum chemical calculation depends heavily on the chosen level of theory, which comprises the functional and the basis set. For molecules like phenethylamines, it is crucial to select a functional that can adequately describe non-covalent interactions, particularly dispersion forces, which play a key role in determining conformational preferences. kent.ac.uk

Functional: Hybrid functionals like B3LYP are widely used for their balance of accuracy and computational cost. More modern, dispersion-corrected functionals such as the ωB97X-D or B3LYP-D3BJ are often preferred for systems with flexible side chains to better capture the weak intramolecular interactions that dictate the molecular shape. daneshyari.comkent.ac.uk

Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style basis set 6-31G(d) is a common starting point, offering a reasonable description for many organic molecules. For higher accuracy, larger basis sets like 6-311+G(d,p) or those from the Dunning series (e.g., cc-pVTZ) can be employed, though at a significantly higher computational cost.

Solvent Model: To simulate the behavior of the molecule in a solution, a solvent model is often included. The Polarizable Continuum Model (PCM) is a popular implicit solvation method that treats the solvent as a continuous dielectric medium. This approach accounts for the bulk electrostatic effects of the solvent on the molecule's geometry and electronic properties, providing more realistic results than gas-phase calculations.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to explore the physical movements and interactions of molecules over time, which is particularly important for understanding their behavior in a complex biological environment.

Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound would typically place the molecule in a simulation box filled with explicit solvent molecules (e.g., water) to mimic physiological conditions.

Over the course of the simulation (ranging from nanoseconds to microseconds), the trajectory of each atom is tracked. This allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and the transitions between them. MD simulations can identify the most persistent conformations in solution and analyze how the molecule interacts with surrounding water molecules through hydrogen bonds or other non-covalent forces. This provides insight into its dynamic behavior, flexibility, and how it presents itself to potential biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net Given the phenethylamine scaffold of this compound, potential biological targets could include neurotransmitter transporters or receptors. nih.govnih.gov

The in silico enzyme inhibition process involves:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein (e.g., from the Protein Data Bank).

Docking Simulation: Using software to systematically sample many possible binding poses of the ligand within the active site of the enzyme.

Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The top-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts with specific amino acid residues in the enzyme's active site. biomolther.org

These investigations can hypothesize whether the compound is likely to act as an inhibitor or activator of the target enzyme and can guide the design of more potent analogs. nih.gov

| Parameter | Description | Example Value/Result |

|---|---|---|

| Binding Affinity (Score) | An estimation of the binding free energy between the ligand and the enzyme. More negative values indicate stronger binding. | -8.5 kcal/mol |

| Key Interacting Residues | Specific amino acids in the enzyme's active site that form interactions with the ligand. | Asp112, Ser150, Phe288 |

| Types of Interactions | The nature of the chemical interactions stabilizing the ligand-enzyme complex. | Hydrogen bond with Ser150; Hydrophobic interaction with Phe288. |

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. nih.gov By mapping properties like the normalized contact distance (d_norm) onto this surface, researchers can identify key intermolecular contacts. Regions of red on the d_norm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts and white areas denote contacts around the van der Waals separation distance. nih.gov

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal several key intermolecular interactions critical to its crystal packing. These would include:

Hydrogen Bonds: Primarily C—H···O interactions between the hydrogen atoms of the ethyl chain or benzene (B151609) ring and the oxygen atoms of the methoxy (B1213986) groups on neighboring molecules.

Halogen Bonds: Potential C—H···Br interactions, where the bromine atom acts as a weak hydrogen bond acceptor.

van der Waals Forces: A significant contribution from H···H contacts, which are generally the most abundant type of contact in organic molecules. nih.gov

π-Interactions: Possible π–π stacking interactions between the aromatic rings of adjacent molecules.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 46.9% | Represents the most significant contribution, typical for organic molecules rich in hydrogen. |

| H···O / O···H | 19.5% | Highlights the importance of C—H···O hydrogen bonding involving the methoxy groups. |

| H···C / C···H | 15.4% | Indicates contacts between hydrogen atoms and the carbon atoms of the aromatic ring. |

| H···Br / Br···H | 12.5% | Quantifies the contribution of interactions involving the bromine atom. |

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies are essential for understanding the reactivity, stability, and reaction pathways of chemical compounds. For derivatives of this compound, these investigations have focused on the formation and subsequent intramolecular cyclization of their corresponding aryllithium intermediates, a key step in Parham cyclization reactions. researchgate.netresearchgate.net

The choice of solvent can have a profound impact on the stability and reaction kinetics of organometallic intermediates. acgpubs.org A study on 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene (B7895902), a constitutional isomer of the target compound, revealed a dramatic solvent effect during the halogen-lithium exchange to form the aryllithium intermediate. researchgate.netacgpubs.org

When the reaction was performed with n-butyllithium in a diethyl ether/hexane (B92381) solvent mixture at -95 to -100 °C, the resulting aryllithium species was stable for over an hour, allowing it to be trapped by various electrophiles. researchgate.netacgpubs.org In stark contrast, conducting the same reaction in a tetrahydrofuran (B95107) (THF)/hexane mixture led to the instantaneous intramolecular cyclization of the intermediate to yield 4,5-dimethoxybenzocyclobutene. researchgate.netacgpubs.org This indicates that THF significantly accelerates the rate of the cyclization reaction compared to diethyl ether. This rate acceleration is attributed to the ability of THF, a more polar and coordinating solvent, to break up the aggregates in which organolithium reagents often exist, leading to more reactive monomeric species. researchgate.net Furthermore, tighter binding of THF to the transition state may also contribute to the acceleration effect. acgpubs.org

| Solvent System | Stability of Aryllithium Intermediate | Observed Outcome |

|---|---|---|

| Diethyl ether / hexane | Stable for > 1 hour | Intermediate can be trapped with electrophiles. |

| THF / hexane | Unstable | Instantaneous intramolecular cyclization occurs. |

The electronic nature of substituents on the aromatic ring plays a critical role in determining the reactivity of intermediates. The influence of the two methoxy groups on the benzene ring is a prime example of this electronic effect. acgpubs.org The methoxy group is a powerful electron-donating group through resonance, which increases the electron density at the ortho and para positions of the benzene ring. vaia.com

This effect was clearly demonstrated by comparing the reactivity of the aryllithium intermediate from 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene with its unsubstituted counterpart, 1-lithio-2-(2-bromoethyl)-benzene. researchgate.netacgpubs.org The unsubstituted aryllithium is stable for over an hour in both diethyl ether/hexane and THF/hexane mixtures at low temperatures. acgpubs.orgacgpubs.org However, as noted previously, the dimethoxy-substituted analogue undergoes instantaneous cyclization in THF. researchgate.net

This enhanced reactivity is due to the electron-donating methoxy groups increasing the nucleophilicity of the lithiated carbon atom. This heightened nucleophilicity significantly accelerates the rate of the intramolecular nucleophilic attack on the bromoethyl side chain, facilitating the rapid ring closure. acgpubs.org These findings underscore that solvent acceleration effects can be highly dependent on the electronic properties of the aromatic ring system. acgpubs.org

Transient Spectroscopy for Reaction Mechanism Elucidation

Transient spectroscopy techniques, such as femtosecond transient absorption (fs-TA), are invaluable for elucidating complex reaction mechanisms by allowing for the direct observation of short-lived, highly reactive intermediates. These methods use a "pump" laser pulse to initiate a reaction and a "probe" pulse to monitor the spectroscopic changes on timescales ranging from femtoseconds to nanoseconds. This provides direct evidence for the existence of transient species and allows for the measurement of their formation and decay kinetics.

While specific transient spectroscopy studies on the Parham cyclization of this compound are not documented in the available literature, the technique is ideally suited for investigating such a reaction. A hypothetical application of transient spectroscopy to this system could provide profound insights into the reaction mechanism:

Direct Observation of the Aryllithium Intermediate: By monitoring the reaction of this compound with n-butyllithium, transient spectroscopy could potentially capture the spectral signature of the aryllithium species as it is formed.

Measuring the Rate of Cyclization: In a solvent like THF where the reaction is extremely fast, this technique would be the only way to measure the precise rate of the intramolecular cyclization. It could determine the lifetime of the aryllithium intermediate before it collapses to the benzocyclobutene product.

Identifying Transition States: Advanced spectroscopic techniques could provide information about the structure and energy of the transition state of the cyclization step, offering a more complete picture of the reaction coordinate.

By applying this powerful analytical method, researchers could move beyond inferring the mechanism from starting materials and final products to directly witnessing the fleeting intermediates that govern the reaction pathway.

Mechanistic Insights into Reactions Involving 1 2 Bromoethyl 3,5 Dimethoxybenzene and Analogues

Elucidation of Reaction Mechanisms at the Molecular Level

The solvolysis of 2-arylethyl halides and tosylates, such as 1-(2-bromoethyl)-3,5-dimethoxybenzene, is a classic example showcasing neighboring group participation by a phenyl ring. The reaction mechanism is not a straightforward one-step SN2 displacement or a simple SN1 ionization to a primary carbocation. Primary carbocations are inherently unstable, and thus, a direct SN1 pathway is energetically unfavorable.

The phenonium ion intermediate is then susceptible to nucleophilic attack by an external nucleophile (e.g., a solvent molecule). This second step involves the opening of the three-membered ring of the phenonium ion. The nucleophile can attack either of the two carbon atoms of the bridged structure, leading to the final substitution product. This mechanistic pathway, involving the formation of a discrete intermediate, has been substantiated by extensive kinetic and stereochemical studies on various 2-arylethyl systems. spcmc.ac.inacs.org

Identification and Characterization of Transient Species and Intermediates (e.g., alpha-ketocations)

The key transient species in the reactions of this compound is the phenonium ion . This intermediate is a non-classical carbocation where the positive charge is delocalized over the two carbons of the ethyl bridge and the aromatic ring. wikipedia.org The structure can be depicted as a spiro[2.5]octadienyl cation. The existence of phenonium ions as discrete intermediates was first proposed by Donald J. Cram based on stereochemical evidence from the solvolysis of 3-phenyl-2-butyl tosylates. utexas.eduacs.org

Direct observation of phenonium ions is challenging due to their high reactivity. However, their formation has been inferred from:

Stereochemical outcomes: Reactions proceeding through a phenonium ion intermediate often result in retention of stereochemistry, a hallmark of the double-displacement mechanism. spcmc.ac.in

Kinetic data: The rates of solvolysis are often significantly accelerated compared to analogous compounds that cannot form a bridged intermediate, a phenomenon known as anchimeric assistance. dalalinstitute.com

Product analysis: The formation of rearranged products can often be explained by the opening of an unsymmetrical phenonium ion intermediate at different positions. spcmc.ac.in

In the context of this compound, the term "alpha-ketocation" is not applicable. Alpha-ketocations are intermediates in which the positive charge is adjacent to a carbonyl group and are typically formed in the solvolysis of α-halo ketones. scholaris.ca The mechanism for the solvolysis of 2-arylethyl halides does not involve the formation of such species.

Influence of Solvent Effects on Reaction Kinetics, Stability, and Reaction Pathways

The choice of solvent plays a critical role in the solvolysis reactions of 2-arylethyl systems. The stability of the charged intermediates and the transition states leading to them are highly dependent on the solvent's properties, such as its polarity (ionizing power) and nucleophilicity.

Solvent Polarity (Ionizing Power): Polar protic solvents, such as water, alcohols, and carboxylic acids, are effective at stabilizing the charged phenonium ion intermediate and the developing charge in the transition state. An increase in solvent ionizing power generally leads to a significant increase in the reaction rate. The Grunwald-Winstein equation is often used to correlate solvolysis rates with solvent ionizing power (Y) and nucleophilicity (N). rsc.org For reactions with significant anchimeric assistance, the rate is highly sensitive to the solvent's Y value.

Solvent Nucleophilicity: While the solvent's primary role in the rate-determining step is stabilization of the forming phenonium ion, it also acts as the nucleophile in the subsequent product-forming step. In highly nucleophilic solvents, a competing direct SN2 pathway may become more significant, especially for substrates with electron-withdrawing groups on the aromatic ring that disfavor phenonium ion formation.

The table below illustrates the effect of solvent on the solvolysis rate for a related compound, 2-phenylethyl tosylate, demonstrating the impact of solvent ionizing power. Due to a lack of specific data for this compound, these values for a parent analogue are provided for illustrative purposes.

| Solvent | Relative Rate (krel) | Solvent Ionizing Power (Y) |

|---|---|---|

| Ethanol | 1 | -2.03 |

| Acetic Acid | 3.5 | -1.64 |

| Formic Acid | 305 | 2.05 |

| Trifluoroacetic Acid | ~106 | 4.57 |

This table is based on generalized data for analogous 2-arylethyl systems to demonstrate the principle of solvent effects.

Examination of Stereochemical Control in Reactions

Neighboring group participation by the aryl ring exerts profound stereochemical control over the reaction. If the reaction starts with a chiral substrate, the formation of the bridged phenonium ion intermediate dictates the stereochemistry of the product.

The mechanism involves two consecutive SN2-like steps, each proceeding with an inversion of configuration at the stereocenter:

Formation of the phenonium ion: The aryl group attacks the α-carbon from the backside, leading to an inversion of configuration at this center as the leaving group departs.

Opening of the phenonium ion: The external nucleophile attacks the carbon atom of the bridged intermediate, also from the backside relative to the internal C-C bond that is breaking. This results in a second inversion of configuration.

Substituent Electronic Effects on Reaction Rates and Selectivity

Substituents on the aromatic ring significantly influence the rate of reactions involving neighboring group participation. The electron-donating or electron-withdrawing nature of the substituents alters the nucleophilicity of the aryl ring and its ability to stabilize the positive charge in the phenonium ion intermediate.

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN), decrease the electron density of the aromatic ring. This makes the ring less nucleophilic and less capable of stabilizing the positive charge of the phenonium ion. As a result, anchimeric assistance is diminished, and the reaction rate is significantly reduced. In such cases, the reaction may shift towards a competing, non-assisted pathway like a direct SN2 displacement by the solvent.

The table below shows the relative rates of acetolysis for several substituted 2-phenylethyl tosylates, illustrating the impact of substituents on the reaction rate.

| Substituent (Y) | Relative Rate (krel) | Electronic Nature |

|---|---|---|

| p-OCH3 | 27.6 | Strongly Donating |

| p-CH3 | 1.8 | Donating |

| H | 1.0 | Reference |

| p-Cl | 0.40 | Withdrawing |

| m-NO2 | 0.036 | Strongly Withdrawing |

This table is compiled from established data for analogous 2-arylethyl systems to illustrate the principle of substituent effects.

Future Directions and Advanced Research Frontiers for 1 2 Bromoethyl 3,5 Dimethoxybenzene

Development of Asymmetric Synthetic Strategies

The development of asymmetric synthetic routes is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. For derivatives of 1-(2-bromoethyl)-3,5-dimethoxybenzene, future research will likely focus on introducing chirality through catalytic enantioselective reactions.

Advanced strategies could involve the use of chiral catalysts to control the stereochemistry of reactions at or adjacent to the ethyl side chain. For instance, asymmetric cross-coupling reactions, catalyzed by chiral transition metal complexes, could be employed. Methodologies utilizing chiral vanadyl methoxide (B1231860) complexes have proven effective in the asymmetric 1,2-oxytrifluoromethylation of styrenes, achieving high yields and enantiomeric excesses (ees). nih.gov Such approaches could be adapted for reactions involving derivatives of this compound to create chiral centers with high fidelity.

Potential Asymmetric Transformations:

Catalytic Enantioselective Alkylation: Using the bromoethyl group as an electrophile in reactions with prochiral nucleophiles, guided by a chiral ligand-metal complex.

Asymmetric α-Functionalization: Conversion of the bromoethyl group to other functionalities (e.g., an organometallic reagent) followed by enantioselective reaction with an electrophile.

Radical Reactions: Employing radical trapping agents in asymmetric radical cross-coupling reactions to form new chiral bonds. nih.gov

Systematic examination of reaction parameters, including the choice of catalyst, solvent, and temperature, would be essential to optimize both yield and enantioselectivity for these novel transformations. nih.gov

Applications in Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netd-nb.info For this compound, these technologies present opportunities for safer handling of reactive intermediates and more efficient multistep syntheses. vapourtec.comnih.gov

A key application lies in the preparation and immediate use of organometallic reagents. The bromoethyl group can be converted into a Grignard or organolithium reagent, which is often thermally unstable. Performing this transformation in a microreactor allows for precise temperature control and immediate reaction with a subsequent reagent stream, minimizing degradation and improving yield. google.comresearchgate.netacgpubs.org This approach is particularly advantageous for exothermic Grignard reactions, providing better control and safety. google.com

The integration of multiple synthetic steps into a continuous flow process, known as telescoping, can reduce manual handling, solvent use, and purification steps. nih.gov This could be applied to multi-step sequences starting from this compound to produce active pharmaceutical ingredients (APIs) or other high-value chemicals. researchgate.netnih.gov

| Parameter | Batch Processing | Flow Chemistry / Microreactors |

|---|---|---|

| Safety | Higher risk with hazardous reagents/intermediates due to larger volumes. | Improved safety by minimizing the volume of reactive species at any given time. d-nb.info |

| Heat Transfer | Limited by surface-area-to-volume ratio, can lead to hotspots. | Excellent heat transfer due to high surface-area-to-volume ratio, allowing precise temperature control. researchgate.net |

| Mixing | Can be inefficient, leading to side reactions. | Rapid and efficient mixing, leading to higher reproducibility and yields. researchgate.net |

| Scalability | Often requires re-optimization of reaction conditions. | Easier scale-up by running the system for longer periods or using parallel reactors. researchgate.net |

Green Chemistry Approaches to Synthesis and Transformations

Applying the principles of green chemistry to the synthesis and subsequent reactions of this compound can significantly reduce environmental impact. uniroma1.it This involves the use of sustainable solvents, alternative reagents, and energy-efficient reaction conditions.

One major area for improvement is the replacement of hazardous solvents. For example, syntheses involving this compound have utilized solvents like benzene (B151609), which is a known carcinogen. scielo.br Green chemistry promotes the use of safer alternatives.

Examples of Green Chemistry Implementation:

Sustainable Solvents: Replacing traditional volatile organic compounds (VOCs) with greener options like water, 2-methyltetrahydrofuran, or bio-derived solvents. nih.gov

Alternative Reagents: Using less toxic and more environmentally benign reagents. For instance, dimethyl carbonate (DMC) can serve as a green methylating agent, replacing more hazardous alternatives like dimethyl sulfate (B86663). researchgate.net

Energy Efficiency: Employing methods like microwave irradiation or ultrasonication to reduce reaction times and energy consumption compared to conventional heating. uniroma1.itmdpi.com

Catalysis: Utilizing reusable catalysts to minimize waste and improve atom economy. This can include solid-supported catalysts that are easily separated from the reaction mixture. researchgate.net

These approaches not only make chemical processes more sustainable but can also lead to higher efficiency and lower costs. uniroma1.it

Exploration of Novel Biological Activity through Structure-Activity Relationship (SAR) Studies

This compound is an ideal scaffold for the synthesis of compound libraries to explore novel biological activities through structure-activity relationship (SAR) studies. nih.gov The design and synthesis of analogs allow researchers to systematically probe how structural modifications affect a molecule's biological target engagement.

The core structure, featuring a dimethoxy-substituted phenyl ring and a reactive bromoethyl side chain, allows for extensive diversification. The bromoethyl group can be readily displaced by a wide range of nucleophiles (e.g., amines, phenols, thiols) to introduce new functional groups. For example, the related compound 1-(bromomethyl)-3,5-dimethoxybenzene has been used to synthesize derivatives of 6H-benzo[c]chromen-6-one for biological evaluation. mdpi.com

Synthetic Design Strategies for SAR Libraries:

Side Chain Modification: Varying the group attached to the ethyl side chain to explore different sizes, polarities, and hydrogen-bonding capabilities.

Aromatic Ring Substitution: Introducing or modifying substituents on the dimethoxybenzene ring to alter electronic properties and steric hindrance.

Linker Modification: Changing the length or rigidity of the linker connecting the phenyl ring to a pharmacophore.

By synthesizing a focused library of such analogs, researchers can identify key structural features required for a desired biological effect, guiding the development of more potent and selective compounds. elsevierpure.commdpi.comnih.gov

Computational Design and Predictive Modeling for Novel Reactivity

Computational chemistry provides powerful tools for predicting the reactivity and properties of molecules like this compound, accelerating the discovery of new reactions and applications. researchgate.net Density Functional Theory (DFT) is a particularly useful method for these investigations. researchgate.net

DFT calculations can be used to model various aspects of the molecule's behavior:

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters help predict sites of electrophilic and nucleophilic attack. researchgate.netnih.gov

Reaction Mechanisms: Modeling transition states and reaction pathways to understand reaction kinetics and predict the most likely products. This can be used to optimize reaction conditions or design novel transformations.

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives. nih.gov

Furthermore, molecular docking simulations can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. scielo.brresearchgate.net This predictive modeling can guide the design of new bioactive compounds by prioritizing synthetic targets that are most likely to exhibit the desired activity, saving significant time and resources in the laboratory. nih.gov

| Computational Method | Application for this compound | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity indices. nih.gov | Identification of reactive sites, prediction of reaction feasibility. |

| Molecular Electrostatic Potential (MEP) | Mapping of electrostatic potential on the molecule's surface. nih.gov | Predicting regions for nucleophilic and electrophilic attack. |

| HOMO-LUMO Analysis | Determining the energies of frontier molecular orbitals. nih.gov | Assessing chemical reactivity and charge transfer capabilities. |

| Molecular Docking | Simulating the binding of derivatives to a protein's active site. scielo.brresearchgate.net | Predicting potential biological targets and binding affinity. |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2-Bromoethyl)-3,5-dimethoxybenzene?

- Methodology : The compound can be synthesized via alkylation or substitution reactions. For example, bromoethyl groups can be introduced to 3,5-dimethoxybenzene derivatives using Mitsunobu reactions with reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) . Alternative routes may involve nucleophilic substitution of bromoethyl halides with phenolic intermediates under basic conditions.